5-Bromo-4-chloro-6-cyclopropylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-6-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2/c8-5-6(4-1-2-4)10-3-11-7(5)9/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVAFAYXZVOGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27192-21-8 | |
| Record name | 5-bromo-4-chloro-6-cyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Bromo 4 Chloro 6 Cyclopropylpyrimidine
Precursor Synthesis and Functional Group Introduction Strategies
The synthesis of 5-bromo-4-chloro-6-cyclopropylpyrimidine typically commences with the construction of a pyrimidine (B1678525) ring bearing a cyclopropyl (B3062369) group. A common and efficient precursor is 6-cyclopropylpyrimidin-4-ol (B1384365). This intermediate can be synthesized through the condensation of a cyclopropyl-containing β-ketoester with urea (B33335) or a related amidine.
Once the 6-cyclopropylpyrimidin-4-ol core is obtained, the subsequent steps involve the introduction of the chloro and bromo groups. There are two primary strategic approaches for this:
Route A: Chlorination followed by bromination.
Route B: Bromination followed by chlorination.
The choice between these routes can be influenced by the reactivity of the intermediates and the potential for side reactions.
Table 1: Key Precursors and Intermediates
| Compound Name | Molecular Formula | Role in Synthesis |
| 6-Cyclopropylpyrimidin-4-ol | C₇H₈N₂O | Starting precursor |
| 4-Chloro-6-cyclopropylpyrimidine | C₇H₇ClN₂ | Intermediate in Route A |
| 5-Bromo-6-cyclopropylpyrimidin-4-ol | C₇H₇BrN₂O | Intermediate in Route B |
Cyclopropyl Group Elaboration Techniques
The introduction of the cyclopropyl group is a critical step in the synthesis. The most common method involves starting with a precursor that already contains the cyclopropyl moiety, such as cyclopropyl-β-ketoesters, which are then used in the initial pyrimidine ring formation.
Alternative strategies could involve the formation of the cyclopropyl ring on a pre-existing pyrimidine scaffold. However, these methods are often more complex and may suffer from lower yields. Palladium-catalyzed cross-coupling reactions of a halogenated pyrimidine with a cyclopropylboronic acid or a related organometallic cyclopropyl reagent represent a potential, though less commonly employed, route for this transformation.
Directed Halogenation and Regioselective Synthesis Pathways
The regioselective introduction of the chloro and bromo groups is paramount to the successful synthesis of this compound.
Chlorination: The conversion of the hydroxyl group at the 4-position of 6-cyclopropylpyrimidin-4-ol to a chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a standard and effective method for the synthesis of chloropyrimidines from their corresponding hydroxypyrimidine precursors. mdpi.com The reaction is generally heated to ensure complete conversion.
Bromination: The introduction of the bromine atom at the 5-position is an electrophilic aromatic substitution reaction. The pyrimidine ring is generally electron-deficient, which can make direct bromination challenging. However, the presence of the electron-donating hydroxyl or amino group in precursors can facilitate this reaction. For the bromination of 4-chloro-6-cyclopropylpyrimidine, a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent is often employed. The reaction conditions, including temperature and the presence of a catalyst, are crucial for achieving high regioselectivity and yield.
Optimization of Reaction Parameters and Process Efficiency
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters at each step.
Table 2: Optimization of Reaction Parameters
| Reaction Step | Key Parameters to Optimize | Typical Conditions |
| Chlorination | Reagent, Temperature, Reaction Time | POCl₃, Reflux, 2-6 hours |
| Bromination | Brominating Agent, Solvent, Temperature | NBS, Acetonitrile or DMF, Room Temperature to 60°C |
For the chlorination step, the complete removal of any residual water from the starting material is crucial to prevent the decomposition of phosphorus oxychloride and to ensure a high yield of the desired 4-chloro-6-cyclopropylpyrimidine.
In the bromination step, the choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents are often preferred. The reaction temperature must be carefully controlled to prevent the formation of di-brominated or other side products.
Chemo- and Regioselectivity in Synthetic Transformations
Chemoselectivity: In the chlorination of 6-cyclopropylpyrimidin-4-ol, the primary chemoselective challenge is to ensure that only the hydroxyl group reacts, without affecting the cyclopropyl ring or the pyrimidine nucleus in other ways. The use of phosphorus oxychloride under standard conditions is highly chemoselective for this transformation.
Regioselectivity: The key regioselective step is the bromination. The bromine atom is directed to the 5-position of the pyrimidine ring. This is due to the electronic properties of the pyrimidine ring and the directing effects of the existing substituents. The chloro group at the 4-position and the cyclopropyl group at the 6-position both influence the electron density of the ring, favoring electrophilic attack at the 5-position. Careful control of the reaction conditions is necessary to ensure that bromination occurs exclusively at this position.
Reactivity and Transformational Chemistry of 5 Bromo 4 Chloro 6 Cyclopropylpyrimidine
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrimidine (B1678525) ring, further accentuated by the presence of two halogen atoms, renders 5-Bromo-4-chloro-6-cyclopropylpyrimidine susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions provides a direct pathway for the introduction of a variety of functional groups, particularly those containing nitrogen, oxygen, and sulfur nucleophiles. The regiochemical outcome of these substitutions is a critical aspect of its chemistry.
Competitive Reactivity of Bromo and Chloro Substituents
In the context of nucleophilic aromatic substitution on dihalogenated pyrimidines, the relative reactivity of the halogen substituents is a key determinant of the product distribution. Generally, the more electronegative the halogen, the more it activates the carbon to which it is attached for nucleophilic attack. However, the leaving group ability also plays a crucial role, with iodide being the best leaving group and fluoride (B91410) the worst among halogens.
For pyrimidines bearing both chloro and bromo substituents, the outcome of a nucleophilic attack is often dependent on the reaction conditions and the nature of the nucleophile. In many instances, the chlorine atom at the C4 position is preferentially displaced over the bromine atom at the C5 position. This is because the C4 (and C6) position of the pyrimidine ring is more activated towards nucleophilic attack than the C5 position. The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, which is more pronounced at the ortho and para positions (C2, C4, C6).
Studies on analogous 2,4-dihalopyrimidines have shown that reactions with amines and other nucleophiles often lead to selective substitution at the C4 position. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) results in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the major product, highlighting the greater reactivity of the C4-chloro group. google.comgoogle.com While specific studies on this compound are not widely available in peer-reviewed literature, this general reactivity pattern is expected to hold.
Influence of the Cyclopropyl (B3062369) Moiety on Nucleophilic Attack
The cyclopropyl group at the C6 position of the pyrimidine ring exerts a notable electronic influence on the reactivity of the molecule. Cyclopropyl groups are known to be electron-donating through their unique bent-bond character, which can stabilize an adjacent positive charge. In the context of the electron-deficient pyrimidine ring, this electron-donating nature can modulate the electrophilicity of the carbon atoms.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its two distinct halogen atoms, is an excellent substrate for selective cross-coupling reactions, allowing for the stepwise introduction of different functionalities.
Suzuki-Miyaura Coupling Protocols and Scope
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. evitachem.com In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective coupling.
Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective Suzuki-Miyaura coupling at the C5 position, leaving the C4-chloro group intact for subsequent transformations. This site-selectivity is a common strategy in the synthesis of complex molecules.
While specific examples for this compound are primarily found in patent literature, the general conditions for such transformations are well-established. Typical catalysts include palladium(0) complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate, potassium carbonate, or potassium phosphate, and a solvent system such as dioxane, toluene, or DMF/water mixtures.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyrimidines This table is a representation of typical conditions and not based on specific experimental data for the title compound.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 90 | Good |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | DMF | 100 | Good to Excellent |
Sonogashira Coupling and Alkyne Functionalization
The Sonogashira coupling reaction provides a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond in this compound allows for selective alkynylation at the C5 position.
This selectivity enables the introduction of an alkyne moiety, which can then serve as a versatile handle for further chemical modifications, such as click chemistry, reduction, or further coupling reactions. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diisopropylethylamine) which can also act as the solvent.
Table 2: General Conditions for Sonogashira Coupling of Bromo-Heterocycles This table is a representation of typical conditions and not based on specific experimental data for the title compound.
| Entry | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Room Temp to 50 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylethylamine | DMF | Room Temp |
| 3 | Propargyl alcohol | Pd(OAc)₂/XPhos | CuI | K₂CO₃ | Acetonitrile | 60 |
Negishi Coupling and Zinc-Mediated Transformations
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly valuable for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.
The established reactivity difference between C-Br and C-Cl bonds in palladium-catalyzed reactions suggests that selective Negishi coupling at the C5 position of this compound is feasible. This would allow for the introduction of a wide range of alkyl, aryl, and vinyl groups. Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt, such as ZnCl₂.
Although specific documented examples of Negishi coupling with this compound are scarce in academic literature, the general principles of this reaction are widely applicable to halogenated heterocycles. The choice of catalyst, often a palladium(0) species with phosphine ligands, is crucial for achieving high yields and selectivity.
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acs.orgnih.gov For substrates like this compound, the reaction is anticipated to occur selectively at the C5 position, replacing the bromine atom due to the preferential oxidative addition of Pd(0) to aryl bromides over aryl chlorides.
While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in peer-reviewed literature, the reactivity of analogous dihalopyrimidines provides significant insight. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with N-cyclopentylamine results in the selective displacement of the C4-chloro group via a nucleophilic aromatic substitution (SNAr) rather than a Buchwald-Hartwig coupling, highlighting the high reactivity of chlorine atoms at the C4/C6 positions of the pyrimidine ring towards nucleophilic attack. chemicalbook.com
In a typical Buchwald-Hartwig reaction, a palladium precatalyst, a suitable phosphine ligand, and a base are employed to couple the aryl halide with an amine. The choice of ligand is critical and can influence reaction efficiency and scope. wuxiapptec.comgoogle.com For the amination of this compound, a likely outcome would involve the selective C-Br bond coupling, leaving the C-Cl bond intact for subsequent transformations.
Table 1: Illustrative Conditions for C-N Bond Formation on Halopyrimidines
| Substrate | Reagent | Catalyst System | Base | Solvent | Product | Yield | Reference |
| 5-Bromo-2,4-dichloropyrimidine | N-cyclopentylamine | None (SNAr) | - | Dioxane | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 100% | chemicalbook.com |
| 5-Bromo-2-chloropyrimidine | Ethylene glycol fragment | None (SNAr) | K2CO3 | DMF | 2-(2-((5-Bromopyrimidin-2-yl)oxy)ethoxy) fragment | - | acs.org |
| 4-Bromo-1H-imidazole | Aniline | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | THF | N-phenyl-1H-imidazol-4-amine | 94% | researchgate.net |
This table presents data for analogous compounds to illustrate expected reactivity patterns.
Stereochemical Control in Cross-Coupling Methodologies
The topic of stereochemical control in relation to this compound primarily concerns reactions involving the chiral cyclopropyl group. While cross-coupling reactions typically occur at the C-Br or C-Cl positions, the synthesis of derivatives where the cyclopropane (B1198618) ring itself is constructed or modified stereoselectively is of significant interest.
Research in this area has led to the development of methods for synthesizing chiral pyrimidinyl cyclopropane derivatives. For example, a scalable, chromatography-free synthesis of (2RS, 3RS)-3-(4-methylpyrimidin-2-yl)cyclopropane carboxylic acid has been reported. acs.org This process involves the cyclopropanation of a vinylpyrimidine with a nitrogen ylide derived from t-butyl bromoacetate (B1195939) and DABCO. Although this is not a cross-coupling reaction in the traditional sense, it demonstrates a pathway to control the stereochemistry of the cyclopropane ring attached to a pyrimidine core. The resulting racemic acid was efficiently resolved using chiral amines like (S)-1-(1-naphthyl)ethylamine. acs.org This approach underscores the potential for creating enantiomerically pure building blocks from pyrimidine precursors.
Electrophilic Aromatic Substitution Pathways
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, exceptionally difficult to achieve. researchgate.netoneonta.edu The reaction requires harsh conditions and the presence of strong electron-donating groups on the ring to proceed.
In this compound, the substituents (chloro, bromo, and cyclopropyl) are not sufficiently activating to overcome the ring's innate resistance to electrophilic attack. The halogen atoms are deactivating, and the cyclopropyl group is only weakly activating. Consequently, electrophilic aromatic substitution at the single available carbon position (C2) is not a synthetically viable pathway for this compound under standard conditions. guidechem.com Attempts to force such reactions would likely lead to degradation or reaction at the nitrogen atoms.
Organometallic Reagent Mediated Reactions
Halogen-metal exchange is a common strategy for converting aryl halides into reactive organometallic species. For this compound, treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures is expected to result in regioselective bromine-lithium exchange at the C5 position. The C-Br bond is generally more susceptible to this exchange than the C-Cl bond.
The resulting 5-lithiated pyrimidine is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of substituents at the C5 position. While specific literature on the lithiation of this compound is scarce, studies on related systems, such as 2-amino-5-bromo-4(3H)-pyrimidinones, demonstrate the utility of lithiation chemistry, albeit on a side chain rather than the ring itself. nih.gov In that case, lithiation occurred on the C6-methyl group, which was then reacted with various electrophiles. nih.gov For the target compound, direct lithiation via halogen-metal exchange is the more probable pathway.
Table 2: Potential Electrophilic Quenching Reactions of a Lithiated Pyrimidine Intermediate
| Electrophile | Resulting C5-Substituent |
| CO2 | -COOH (Carboxylic acid) |
| DMF | -CHO (Aldehyde) |
| R-CHO (Aldehyde) | -CH(OH)R (Secondary alcohol) |
| R2C=O (Ketone) | -C(OH)R2 (Tertiary alcohol) |
| I2 | -I (Iodide) |
This table is illustrative of the potential reactions following a hypothetical bromine-lithium exchange.
Similar to lithiation, magnesiation to form a Grignard reagent can be achieved through halogen-metal exchange. Reacting this compound with magnesium metal (e.g., Rieke magnesium) or by using a Knochel-type turbo Grignard reagent (e.g., i-PrMgCl·LiCl) would likely afford the corresponding pyrimidin-5-ylmagnesium halide. This organometallic intermediate is a valuable nucleophile for forming new carbon-carbon bonds.
This Grignard reagent can participate in various reactions, including cross-coupling with other halides or addition to carbonyl compounds. chemicalbook.com The formation and use of Grignard reagents from nitrile-containing precursors to generate ketones is a documented strategy in the synthesis of complex heterocyclic systems, showcasing the robustness of this chemistry. chemicalbook.com
Radical Reactions and Reductive Pathways
The halogen atoms on the pyrimidine ring can participate in radical reactions. One of the most common transformations is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This can be achieved using various radical-based methods, often involving a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride or a silane).
Furthermore, the C-Br bond can be a precursor for a pyridyl-type radical under photoredox conditions. nih.gov Such radicals can undergo addition to alkenes or alkynes, providing a pathway for hydroarylation. nih.govlibretexts.org The reactivity of these radical intermediates can be tuned by the choice of solvent, which can influence the radical's electrophilicity. nih.gov While specific examples for this compound are not available, the general principles of radical chemistry on halogenated aromatics suggest that selective radical formation at the C5 position is feasible. ma.edubyjus.com
Derivatization and Exploration of Structural Diversity from 5 Bromo 4 Chloro 6 Cyclopropylpyrimidine
Synthesis of Novel Pyrimidine (B1678525) Analogs via Directed Functionalization
The presence of two distinct halogen atoms at positions 4 and 5 of the pyrimidine ring allows for a stepwise and regioselective functionalization, enabling the synthesis of a wide array of novel pyrimidine analogs. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution, while the bromo group at the 5-position is an ideal handle for various palladium-catalyzed cross-coupling reactions.
The selective displacement of the 4-chloro substituent can be readily achieved with a variety of nucleophiles. For instance, treatment with amines or alkoxides leads to the corresponding 4-amino or 4-alkoxy pyrimidines. This reactivity is a common feature of 4-chloropyrimidines and allows for the introduction of a wide range of substituents at this position.
Subsequent to the substitution at the 4-position, or directly on the parent compound, the 5-bromo substituent can be engaged in cross-coupling reactions. The Buchwald-Hartwig amination offers a powerful method for the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the 5-position. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com The Sonogashira coupling enables the formation of C-C triple bonds by reacting the bromopyrimidine with terminal alkynes, providing access to 5-alkynylpyrimidine derivatives. researchgate.netnih.govorganic-chemistry.orglibretexts.orgwikipedia.org Furthermore, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or alkyl groups through the reaction with corresponding boronic acids or their derivatives. mdpi.comlibretexts.orgnih.govnih.gov
The following table illustrates the potential derivatizations of the 5-Bromo-4-chloro-6-cyclopropylpyrimidine core through these common synthetic transformations.
| Reagent/Catalyst System | Reaction Type | Resulting Functional Group at C4 | Resulting Functional Group at C5 |
| R-NH2 | Nucleophilic Substitution | -NHR | -Br |
| R-OH, Base | Nucleophilic Substitution | -OR | -Br |
| R'-B(OH)2, Pd catalyst | Suzuki-Miyaura Coupling | -Cl | -R' |
| R''-C≡CH, Pd/Cu catalyst | Sonogashira Coupling | -Cl | -C≡C-R'' |
| R'''R''''NH, Pd catalyst | Buchwald-Hartwig Amination | -Cl | -NR'''R'''' |
Synthetic Elaboration of the Cyclopropyl (B3062369) Substituent
The cyclopropyl group, while often introduced to enhance metabolic stability or to impart specific conformational constraints in medicinal chemistry, can also serve as a reactive handle for further synthetic transformations. researchgate.net The inherent ring strain of the three-membered ring makes it susceptible to ring-opening reactions, particularly under radical conditions. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov
Oxidative radical ring-opening of the cyclopropyl moiety on the pyrimidine core could lead to the formation of more complex acyclic side chains. For example, treatment with a radical initiator in the presence of an oxidizing agent could potentially lead to the cleavage of a C-C bond within the cyclopropyl ring, generating a reactive intermediate that can be trapped by various nucleophiles or undergo further intramolecular reactions. While specific examples starting from this compound are not prevalent in the literature, the general principles of cyclopropyl ring-opening are well-established and represent a plausible avenue for derivatization. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov
The table below outlines a hypothetical transformation based on known oxidative radical ring-opening reactions of cyclopropanes.
| Reagents | Transformation | Resulting Side Chain at C6 |
| Radical Initiator (e.g., AIBN), Oxidant (e.g., Mn(OAc)3), Trapping Agent (e.g., H2O) | Oxidative Ring-Opening | Propanone or related oxygenated chain |
Multi-Component Reactions and Cascade Transformations Involving the Compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. nih.govmdpi.comfrontiersin.org While direct participation of this compound in a multi-component reaction from its native state is less likely, its derivatives are prime candidates for such transformations.
For instance, conversion of the 4-chloro group to a 4-amino group, as described in section 4.1, would furnish a 4-aminopyrimidine (B60600) derivative. This product can then serve as a key building block in various MCRs. A classic example is the Biginelli reaction or related condensations, where the aminopyrimidine can react with an aldehyde and a β-ketoester to construct a fused dihydropyrimidinone ring system.
Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, also represent a promising strategy for elaborating the this compound core. researchgate.netresearchgate.net For example, a Sonogashira coupling at the 5-position with a suitably functionalized alkyne could be designed to trigger a subsequent intramolecular cyclization, leading to the formation of a fused heterocyclic system in a single pot.
Construction of Fused and Bridged Pyrimidine Systems
The functional group handles on this compound make it an excellent precursor for the synthesis of various fused and bridged pyrimidine systems, which are prevalent scaffolds in medicinal chemistry.
One of the most direct applications is in the synthesis of pyrimido[4,5-d]pyrimidines . researchgate.netoiccpress.comnih.govresearchgate.netmdpi.com This can be achieved by first converting the 4-chloro group to a 4-amino group. The resulting 4-aminopyrimidine can then undergo condensation with various reagents, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form an intermediate that cyclizes to the pyrimido[4,5-d]pyrimidine (B13093195) core. nih.gov
Another important class of fused pyrimidines accessible from this starting material are thieno[2,3-d]pyrimidines . rsc.orgekb.egmdpi.comnih.govnih.gov A common strategy involves the reaction of a 5-bromo-4-aminopyrimidine (obtained via amination of the 4-chloro position) with a sulfur-containing reagent, such as thioglycolic acid derivatives, which can lead to the construction of the fused thiophene (B33073) ring.
The table below summarizes some of the potential fused heterocyclic systems that could be synthesized from derivatives of this compound.
| Starting Derivative | Key Reagent(s) | Fused Ring System |
| 5-Bromo-4-amino-6-cyclopropylpyrimidine | DMF-DMA, followed by a primary amine | Pyrimido[4,5-d]pyrimidine |
| 5-Bromo-4-amino-6-cyclopropylpyrimidine | Ethyl thioglycolate, Base | Thieno[2,3-d]pyrimidine |
| 5-Amino-4-chloro-6-cyclopropylpyrimidine (via functional group interconversion) | Guanidine | Pyrimido[4,5-d]pyrimidine |
Advanced Spectroscopic and Structural Characterization in Synthetic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Reaction Progress Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Bromo-4-chloro-6-cyclopropylpyrimidine, a combination of one- and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.
One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum provides the initial, and often most diagnostic, information. The structure of this compound contains two distinct sets of protons: the pyrimidine (B1678525) proton and the cyclopropyl (B3062369) protons.
Pyrimidine Proton (H2): A single proton is attached to the pyrimidine ring at the C2 position. This proton is expected to appear as a singlet in a downfield region of the spectrum, typically around δ 8.5-9.0 ppm, due to the deshielding effects of the two adjacent electronegative nitrogen atoms.
Cyclopropyl Protons: The cyclopropyl group presents a more complex system. The methine proton (-CH-) adjacent to the pyrimidine ring is expected to be a multiplet, likely a nonet, around δ 2.1-2.4 ppm. The four methylene (B1212753) protons (-CH₂-) on the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets in the upfield region, typically between δ 1.0 and 1.3 ppm. netlify.app
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. The chemical shifts provide insight into the electronic environment of each carbon. For instance, carbons in the pyrimidine ring are typically found in the range of δ 110-170 ppm. ipb.pt
Two-Dimensional (2D) NMR: To definitively assign these signals and confirm the molecular structure, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the cyclopropyl methine proton and the methylene protons, confirming their connectivity within the three-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signal for each protonated position (C2, and the carbons of the cyclopropyl group).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. Key HMBC correlations for this compound would include the correlation from the cyclopropyl methine proton to the C4 and C6 carbons of the pyrimidine ring, unequivocally confirming the attachment point of the cyclopropyl substituent.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 2 | C-H | ~8.7 (s) | ~158 | C4, C6 |
| 4 | C-Cl | - | ~160 | H2, Cyclopropyl-CH |
| 5 | C-Br | - | ~115 | H2 |
| 6 | C-Cyclopropyl | - | ~170 | H2, Cyclopropyl-CH |
| Cyclopropyl-CH | C-H | ~2.2 (m) | ~15 | C4, C6, Cyclopropyl-CH₂ |
| Cyclopropyl-CH₂ | C-H₂ | ~1.1 (m) | ~10 | Cyclopropyl-CH |
Dynamic NMR for Conformational Studies
The bond between the cyclopropyl group and the pyrimidine ring is subject to rotational dynamics. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals for the cyclopropyl protons. Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures. By lowering the temperature, it might be possible to slow the rotation of the cyclopropyl group enough to observe distinct signals for different rotational conformers. rsc.org Such a study could provide valuable thermodynamic data (activation energy, ΔG‡) for the rotational barrier, offering insights into the steric interactions between the cyclopropyl group and the substituents on the pyrimidine ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₇H₆BrClN₂), the presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), creates a distinctive isotopic pattern for the molecular ion peak. libretexts.org
The most abundant molecular ion would be [C₇H₆⁷⁹Br³⁵ClN₂]⁺. HRMS can distinguish this from other potential formulas with the same nominal mass. The characteristic M, M+2, and M+4 peaks, arising from the different combinations of Br and Cl isotopes, provide definitive confirmation of the presence of one bromine and one chlorine atom in the molecule. libretexts.org The theoretical relative abundances of these peaks are a hallmark of halogenated compounds.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. researchgate.net This provides information about the molecule's connectivity and weakest bonds.
For this compound, predictable fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) would include:
Loss of a bromine radical (•Br)
Loss of a chlorine radical (•Cl)
Loss of the cyclopropyl group (•C₃H₅)
Cleavage of the pyrimidine ring itself, a common pathway for such heterocyclic systems. sapub.orglibretexts.org
Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the identity and position of the substituents.
| Analysis | Expected Observation | Information Gained |
|---|---|---|
| Exact Mass (HRMS) | Calculated m/z for [M+H]⁺ (C₇H₇⁷⁹Br³⁵ClN₂⁺): 232.94757 | Confirms molecular formula. uni.lu |
| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to Br and Cl isotopes. libretexts.org | Confirms presence of one Br and one Cl atom. |
| MS/MS Fragmentation | Loss of •Cl (m/z ~198/200), •Br (m/z ~154), •C₃H₅ (m/z ~192/194) | Confirms substituent identity and connectivity. researchgate.net |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.
In the IR spectrum of this compound, characteristic absorption bands would be expected for:
C=N and C=C stretching vibrations within the pyrimidine ring, typically in the 1600-1450 cm⁻¹ region.
C-H stretching vibrations of the aromatic C-H on the ring (above 3000 cm⁻¹) and the aliphatic C-H bonds of the cyclopropyl group (just below 3000 cm⁻¹).
C-Cl and C-Br stretching vibrations , which appear in the fingerprint region at lower frequencies (typically below 800 cm⁻¹).
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric vibrations and non-polar bonds. It would complement the IR data, especially for the C=C and C-C vibrations of the pyrimidine and cyclopropyl rings. Together, these vibrational spectroscopies provide a rapid and non-destructive method to confirm the presence of the key structural motifs within the molecule.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Pyrimidine Ring | ~3050 - 3150 |
| C-H Stretch (Aliphatic) | Cyclopropyl Group | ~2900 - 3000 |
| C=N / C=C Stretch | Pyrimidine Ring | ~1450 - 1600 |
| Ring Vibrations | Pyrimidine Ring | ~1300 - 1450 |
| C-Cl Stretch | Chloro-substituent | ~600 - 800 |
| C-Br Stretch | Bromo-substituent | ~500 - 650 |
X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry Determination
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and torsional angles, which are critical for understanding its chemical behavior.
In a hypothetical crystallographic study of this compound, the data obtained would be presented in a comprehensive table, as illustrated below with data from an analogous compound, 5-bromo-2-chloropyrimidin-4-amine. researchgate.net This table would typically include the crystal system, space group, unit cell dimensions, and refinement statistics, which collectively describe the crystal quality and the precision of the structural determination.
Table 1: Illustrative Crystallographic Data for a Related Brominated Pyrimidine Derivative (5-bromo-2-chloropyrimidin-4-amine)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.0297 (1) |
| b (Å) | 8.1542 (2) |
| c (Å) | 13.4163 (3) |
| β (°) | 90.491 (2) |
| Volume (ų) | 659.13 (2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.103 |
| R-factor | 0.024 |
Data presented for 5-bromo-2-chloropyrimidin-4-amine as a representative example. researchgate.net
Such data would definitively confirm the connectivity of the bromo, chloro, and cyclopropyl groups to the pyrimidine core and provide insights into intermolecular interactions, such as halogen bonding or π-stacking, which influence the compound's solid-state properties.
Advanced Spectroscopic Methods for Reaction Pathway Elucidation and Intermediate Characterization
Understanding the pathway of a chemical reaction is crucial for optimizing reaction conditions and maximizing yields. Advanced spectroscopic techniques, particularly when used for in-situ or online monitoring, provide a window into the dynamic process of a reaction, allowing for the detection and characterization of transient intermediates.
For the synthesis of substituted pyrimidines like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for reaction monitoring. beilstein-journals.org By setting up a reaction within an NMR spectrometer or by using flow-through NMR cells, chemists can track the disappearance of starting materials and the appearance of products in real-time. beilstein-journals.orgresearchgate.net This approach can reveal the presence of short-lived intermediates that might otherwise go undetected.
For example, in the synthesis of complex pyrimidine systems, ¹H and ¹³C NMR can be used to follow the regioselective substitution of halogens or the modification of side chains. nih.gov The chemical shifts, coupling constants, and signal intensities provide a wealth of information about the molecular structure at each stage of the reaction.
Other advanced techniques that could be applied include:
Rapid-injection NMR: This method allows for the monitoring of very fast reactions by quickly mixing reagents inside the NMR tube.
Mass Spectrometry (MS): Coupled with techniques like electrospray ionization (ESI), MS can be used to detect intermediates and products in a reaction mixture by their mass-to-charge ratio. Predicted collision cross-section values, as available for this compound from databases, can aid in the identification of ions in such experiments. uni.lu
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to monitor the formation and consumption of functional groups throughout a reaction, often via fiber-optic probes immersed directly in the reaction vessel.
Through the application of these advanced spectroscopic methods, a detailed mechanistic picture of the synthesis of this compound could be constructed, leading to a more controlled and efficient synthetic process.
Computational and Theoretical Investigations of 5 Bromo 4 Chloro 6 Cyclopropylpyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-Bromo-4-chloro-6-cyclopropylpyrimidine. These methods, rooted in quantum mechanics, provide detailed insights into the electronic structure, which in turn governs the molecule's reactivity and physical properties. Ab initio and semi-empirical methods are the primary tools employed for these calculations.
For this compound, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, a variety of electronic properties can be determined. One of the most critical sets of parameters derived from quantum chemical calculations are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. plu.mx
Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would reveal the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of this compound. It is anticipated that the nitrogen atoms of the pyrimidine (B1678525) ring would be electron-rich, while the carbon atoms bonded to the electronegative bromine and chlorine atoms would be electron-deficient. This information is invaluable for predicting how the molecule will interact with other reagents.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule |
| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.80 eV | A measure of the molecule's electrophilic character |
Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energy Profiles
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govacs.org It has become a standard tool for studying chemical reactions, providing detailed insights into reaction mechanisms, the structures of transition states, and the energy profiles of reaction pathways. For this compound, DFT studies would be instrumental in predicting its behavior in chemical reactions.
A key application of DFT would be to model nucleophilic aromatic substitution reactions, which are common for halogenated pyrimidines. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile would reveal the activation energies for substitution at the C4 (chloro) and C5 (bromo) positions, allowing for a prediction of the regioselectivity of such reactions. It is generally expected that the chlorine atom at the C4 position would be more susceptible to nucleophilic attack than the bromine atom at the C5 position due to the electronic influence of the pyrimidine ring.
DFT calculations can also elucidate the structure of the transition states for these reactions. researchgate.net By analyzing the geometry of a transition state, researchers can understand the bonding changes that occur during the reaction, providing a deeper understanding of the reaction mechanism. For example, the transition state for a nucleophilic substitution on the pyrimidine ring would likely involve the formation of a Meisenheimer-like complex.
Furthermore, DFT can be used to study the effect of different solvents on the reaction mechanism and energetics. By incorporating a solvent model into the calculations, it is possible to simulate how the solvent molecules stabilize or destabilize the various species involved in the reaction, leading to more accurate predictions of reaction outcomes under real-world experimental conditions.
Table 2: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Substitution on this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (this compound + Nucleophile) |
| Transition State 1 | +15.2 | Substitution at C4 position |
| Intermediate 1 | -5.8 | Meisenheimer complex at C4 |
| Transition State 2 | +18.7 | Substitution at C5 position |
| Intermediate 2 | -3.1 | Meisenheimer complex at C5 |
| Product 1 | -12.5 | Product of substitution at C4 |
| Product 2 | -9.8 | Product of substitution at C5 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or other solutes.
For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the cyclopropyl (B3062369) group. The rotation of the cyclopropyl ring relative to the pyrimidine ring could be investigated to identify the most stable conformations and the energy barriers between them. This information is important as the conformation of a molecule can significantly influence its reactivity and physical properties.
MD simulations in a solvent, such as water or an organic solvent, would reveal how the solvent molecules arrange themselves around the solute. This can provide a detailed picture of the solvation shell and the specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, that occur between this compound and the solvent. Understanding these interactions is crucial for predicting solubility and how the solvent might influence chemical reactions.
Furthermore, MD simulations can be used to study the aggregation behavior of this compound in solution. By simulating a system with multiple solute molecules, it is possible to observe whether they tend to self-associate and to characterize the nature of the intermolecular interactions that drive this aggregation. This could involve π-π stacking interactions between the pyrimidine rings.
Table 3: Hypothetical Intermolecular Interaction Energies from MD Simulations of this compound in Water
| Interaction Type | Average Energy (kcal/mol) | Description |
| Solute-Solvent van der Waals | -8.5 | Non-specific attractive forces between the molecule and water |
| Solute-Solvent Electrostatic | -12.3 | Interactions between the partial charges of the molecule and water dipoles |
| Solute-Solute van der Waals | -2.1 | Interactions between two molecules of the solute |
| Solute-Solute Electrostatic | -3.5 | Interactions between the partial charges of two solute molecules |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, DFT calculations are commonly employed to predict infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net
The vibrational frequencies in an IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the vibrational modes of the molecule, such as C-H stretches, C=N stretches of the pyrimidine ring, and C-Cl and C-Br stretches. By comparing the calculated IR spectrum with an experimentally obtained spectrum, the vibrational assignments can be confirmed. researchgate.net
NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculations provide theoretical chemical shifts for each unique proton and carbon atom in this compound. These predicted values are then typically scaled to account for systematic errors in the computational method and compared to experimental NMR data to aid in the assignment of peaks and confirm the molecular structure.
UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths of the electronic transitions. This information allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, which correspond to electronic excitations, such as π → π* transitions within the pyrimidine ring.
Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| IR Frequency (C=N stretch) | 1580 cm⁻¹ | 1575 cm⁻¹ |
| IR Frequency (C-Cl stretch) | 750 cm⁻¹ | 745 cm⁻¹ |
| ¹H NMR (cyclopropyl-CH) | δ 1.2 ppm | δ 1.1 ppm |
| ¹³C NMR (pyrimidine C4) | δ 160 ppm | δ 158 ppm |
| UV-Vis λ_max | 265 nm | 268 nm |
Quantitative Structure-Reactivity Relationship (QSAR) Modeling (excluding biological activity)
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their chemical reactivity. nih.govresearchgate.net While often used in drug design to predict biological activity, QSAR can also be applied to model and predict various aspects of chemical reactivity, such as reaction rates or equilibrium constants, for a series of related compounds.
For a series of substituted pyrimidines including this compound, a QSAR model could be developed to predict a specific chemical reactivity parameter. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. This model takes the form of an equation that relates the descriptors to the observed reactivity. The quality of the QSAR model is assessed by its statistical significance and its ability to predict the reactivity of compounds not used in the model development (external validation).
A QSAR model for the reactivity of substituted pyrimidines could provide valuable insights into the factors that govern their reactivity. For example, it might reveal that the rate of a particular reaction is primarily influenced by the electronic properties of the substituent at a certain position on the pyrimidine ring. This understanding can then be used to design new pyrimidine derivatives with desired reactivity profiles.
Table 5: Hypothetical QSAR Model for Predicting the Rate Constant (log k) of a Reaction of Substituted Pyrimidines
| Descriptor | Coefficient | p-value | Interpretation |
| LUMO Energy | -0.85 | < 0.01 | Lower LUMO energy increases reactivity (consistent with nucleophilic attack) |
| Hammett Sigma (σ_p) | 1.20 | < 0.01 | Electron-withdrawing groups at a specific position increase reactivity |
| Molecular Volume | -0.05 | 0.15 | Steric bulk has a minor, statistically insignificant effect |
| Model Statistics | |||
| R² | 0.88 | 88% of the variance in reactivity is explained by the model | |
| Q² (Cross-validation) | 0.82 | The model has good predictive power |
Role in Complex Molecular Architecture Construction and Advanced Synthetic Strategies
Application as a Versatile Building Block in Divergent Organic Synthesis
The structure of 5-Bromo-4-chloro-6-cyclopropylpyrimidine is ideally suited for divergent synthetic strategies, where a common intermediate is used to generate a library of structurally related compounds. The differential reactivity of the halogen atoms is central to this versatility. The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions.
This differential reactivity allows for a stepwise and controlled introduction of various substituents. For instance, a nucleophile can selectively displace the chlorine atom, leaving the bromine atom intact for a subsequent cross-coupling reaction, such as a Suzuki or Stille coupling. This two-step functionalization enables the synthesis of a wide array of di-substituted pyrimidines from a single starting material.
A general scheme for such a divergent approach is outlined below:
| Step | Reaction Type | Position | Reagents/Conditions | Resulting Structure |
| 1 | Nucleophilic Aromatic Substitution | C4 | Nu-H, Base | 5-Bromo-6-cyclopropyl-4-(nucleophile)pyrimidine |
| 2 | Palladium-Catalyzed Cross-Coupling | C5 | R-B(OH)₂, Pd catalyst, Base | 5-Aryl-6-cyclopropyl-4-(nucleophile)pyrimidine |
This strategy allows for the independent variation of the substituents at the C4 and C5 positions, making this compound a powerful scaffold for generating chemical diversity.
Integration into Convergent Synthetic Routes Towards Poly-Substituted Heterocycles
In convergent synthesis, complex molecules are assembled from several individual fragments that are prepared separately and then joined together in the later stages of the synthesis. This compound is an excellent component for such strategies, particularly in the synthesis of polysubstituted heterocyclic compounds.
A notable example of a convergent synthesis involving a similar pyrimidine (B1678525) core is in the preparation of complex pharmaceutical agents. In these syntheses, the pyrimidine ring acts as a central scaffold to which other complex fragments are attached. For instance, a fragment can be coupled at the C4 position via a nucleophilic substitution, and a second, different fragment can be introduced at the C5 or C6 position through a cross-coupling reaction. This approach allows for the efficient construction of highly complex target molecules that would be difficult to prepare using a linear synthetic route.
Utilization in Modular Synthesis Platforms for Chemical Library Generation
Modular synthesis is a powerful approach for the rapid generation of chemical libraries for drug discovery and other applications. This strategy relies on the use of a central scaffold that can be readily and reliably functionalized with a variety of building blocks. The predictable and selective reactivity of this compound makes it an ideal scaffold for such modular platforms.
By employing a range of nucleophiles and boronic acids (or other organometallic reagents), a large library of compounds with diverse functionalities can be synthesized. This modular approach is highly amenable to automated synthesis and high-throughput screening, accelerating the discovery of new bioactive molecules. The cyclopropyl (B3062369) group at the C6 position also provides a unique three-dimensional feature that can be important for biological activity.
An example of a modular library synthesis is shown below:
| Scaffold | Module 1 (Nucleophiles) | Module 2 (Boronic Acids) |
| This compound | Amines, Alcohols, Thiols | Arylboronic acids, Heteroarylboronic acids |
Emerging Research Frontiers and Future Prospects in Pyrimidine Chemistry
Exploration of Unconventional Reactivity Profiles
The reactivity of 5-Bromo-4-chloro-6-cyclopropylpyrimidine is dictated by the electronic interplay of its substituents. The electron-withdrawing nature of the pyrimidine (B1678525) ring, coupled with the inductive effects of the chloro and bromo groups, renders the C-H bond of the cyclopropyl (B3062369) group susceptible to activation. acs.org Recent advancements in C-H activation of heterocyclic compounds pave the way for novel transformations that were previously unattainable. mdpi.com For instance, cobalt-catalyzed C-H amidation has shown promise in overcoming the challenges posed by strongly coordinating nitrogen heterocycles like pyrimidines. nih.gov
Furthermore, the cyclopropyl group itself can participate in unique ring-opening or rearrangement reactions under transition-metal catalysis, offering pathways to more complex molecular architectures. Rhodium-catalyzed [4+1] cycloadditions of cyclopropyl-capped dienes with carbon monoxide have demonstrated the potential for constructing five-membered carbocyclic systems. acs.org While not yet applied to this specific pyrimidine, such methodologies suggest a frontier for exploring the unconventional reactivity of the cyclopropyl moiety in this context. The differential reactivity of the C-Cl and C-Br bonds also presents an avenue for selective functionalization, a topic that will be explored in more detail in a later section.
Development of More Sustainable and Green Synthetic Methodologies
The synthesis of highly functionalized pyrimidines has traditionally relied on multi-step procedures often employing harsh reagents and solvents. The principles of green chemistry are now driving a paradigm shift towards more sustainable synthetic routes. researchgate.net For the synthesis of polysubstituted pyrimidines, multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules in a single pot, thereby reducing waste and improving atom economy. bohrium.comorganic-chemistry.orgacs.org
Recent breakthroughs include iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, proceeding through a series of condensation and dehydrogenation steps. organic-chemistry.orgacs.org This approach offers a sustainable alternative to traditional methods and could potentially be adapted for the synthesis of this compound by employing appropriately substituted starting materials. Another green approach involves mechanochemical synthesis, which minimizes or eliminates the use of solvents. nih.gov The development of such solvent-free or water-based synthetic protocols for this and related pyrimidines is a key area for future research.
Design of Novel Catalytic Systems for its Transformations
The two halogen atoms on this compound serve as handles for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the functionalization of halopyrimidines. nih.govcmu.edunih.govmdpi.comresearchgate.netnih.gov The development of novel catalyst systems with enhanced activity and selectivity is a major research focus.
For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands in palladium catalysis has been shown to control the regioselectivity of cross-coupling reactions on dihalopyridines, a related class of heterocycles. Rhodium-catalyzed C-H functionalization, as mentioned earlier, is another promising area. acs.orgresearchgate.netacs.orgnih.govmdpi.com The design of catalysts that can selectively activate the C-H bond of the cyclopropyl group or differentiate between the C-Cl and C-Br bonds is a significant challenge and a frontier of catalytic research. The table below summarizes some of the catalytic systems that could be explored for the transformation of this compound.
| Catalytic System | Reaction Type | Potential Application on Target Compound |
| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | Arylation at the C4 or C5 position by replacing the halogen. |
| Pd₂(dba)₃ / Ligand | Buchwald-Hartwig Amination | Introduction of amine functionalities at the C4 or C5 position. cmu.edu |
| [Rh(cod)Cl]₂ | [4+1] Cycloaddition | Potential reaction involving the cyclopropyl group. acs.org |
| Co(III) complexes | C-H Amidation | Functionalization of the cyclopropyl C-H bond. nih.gov |
| Iridium-pincer complexes | Multicomponent Synthesis | Potential for a one-pot synthesis of the core structure. organic-chemistry.orgacs.org |
Potential in Advanced Materials Chemistry and Supramolecular Assemblies
Pyrimidine-containing molecules are of significant interest in materials science due to their electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions. These properties make them attractive building blocks for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the bromo and chloro substituents on this compound allows for its incorporation into larger conjugated systems through cross-coupling reactions, potentially leading to materials with tailored optoelectronic properties.
Addressing Remaining Challenges in Functionalization and Selectivity
Despite the potential, significant challenges remain in the selective functionalization of this compound. A key challenge is achieving regioselectivity in reactions involving the two different halogen atoms. The C4-Cl bond is generally more susceptible to nucleophilic aromatic substitution than the C5-Br bond. However, in palladium-catalyzed cross-coupling reactions, the C-Br bond is typically more reactive. Exploiting these differences in reactivity is crucial for the selective, stepwise functionalization of the molecule.
For instance, studies on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) have shown that reaction with ammonia (B1221849) leads to regioselective displacement of the C4-chloro group. researchgate.net Similar selectivity could be expected for the target compound. Another challenge lies in the selective functionalization of the C-H bonds of the cyclopropyl group without affecting the pyrimidine core. This requires the development of highly specific catalytic systems. Overcoming these challenges in selectivity will be key to unlocking the full synthetic potential of this compound and enabling its use in the development of novel functional molecules. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-bromo-4-chloro-6-cyclopropylpyrimidine to improve yield and purity?
- Methodological Answer : Begin with nucleophilic substitution reactions targeting the 4-chloro position, using cyclopropylamine as the nucleophile. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates. Purify via column chromatography with gradient elution (hexane:ethyl acetate). Validate purity using -NMR and mass spectrometry. For bromination at the 5-position, employ N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions .
Q. What spectroscopic techniques are critical for characterizing structural isomers of this compound?
- Methodological Answer : Use - and -NMR to differentiate isomers by comparing chemical shifts of cyclopropyl protons (δ 0.5–1.5 ppm) and pyrimidine ring protons (δ 8.0–9.0 ppm). X-ray crystallography (as in ) resolves absolute configuration. Pair with IR spectroscopy to confirm functional groups (e.g., C-Br stretch at ~550 cm) .
Q. How should researchers design controls for stability studies under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design ( ) with pH (2, 7, 12) and temperature (25°C, 40°C, 60°C) as variables. Prepare buffered solutions (HCl, phosphate, NaOH) and incubate samples for 24–72 hours. Quantify degradation via HPLC-UV, comparing peak areas to fresh standards. Include inert atmosphere (N) controls to isolate oxidative vs. hydrolytic degradation pathways .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for Suzuki-Miyaura couplings. Analyze electron density maps to identify electrophilic centers (C-Br vs. C-Cl). Validate predictions experimentally using Pd(PPh) catalyst and arylboronic acids. Compare computed activation energies with experimental kinetic data .
Q. How can contradictory crystallographic data (e.g., bond lengths vs. reactivity) be resolved for this compound?
- Methodological Answer : Re-examine X-ray diffraction data (as in ) for thermal motion artifacts (ADP values > 0.05 Å). Use Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state reactivity. Compare with solution-phase reactivity (e.g., -NMR for fluorinated analogs) to disentangle intrinsic vs. crystal-packing effects .
Q. What strategies address discrepancies between theoretical and experimental UV-Vis absorption spectra?
- Methodological Answer : Re-optimize TD-DFT calculations with solvent corrections (e.g., COSMO model for acetonitrile). Experimentally measure molar absorptivity at varying concentrations (Beer-Lambert law validation). Investigate aggregation-induced shifts via dynamic light scattering (DLS). Cross-reference with fluorescence quenching studies to identify excimer formation .
Q. How to integrate this compound into a broader theoretical framework for heterocyclic drug discovery?
- Methodological Answer : Align with bioisosterism principles ( ), replacing pyrimidine’s chlorine/bromine with bioisosteres (e.g., CF, CN). Use molecular docking (AutoDock Vina) to assess binding to target enzymes (e.g., kinases). Validate via structure-activity relationship (SAR) studies, correlating substituent electronic profiles (Hammett σ values) with IC data .
Data Contradiction Analysis
Q. When NMR data suggests partial decomposition but HPLC shows >95% purity, how should researchers proceed?
- Methodological Answer : Conduct heteronuclear multiple-bond correlation (HMBC) NMR to detect trace impurities with coupling to pyrimidine protons. Use LC-MS in high-resolution mode to identify low-abundance degradants. Consider differential solubility: impurities may co-elute in HPLC but remain undetected in NMR due to concentration thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
